molecular formula C13H16N2O2 B14031766 (E)-Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate

(E)-Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate

Cat. No.: B14031766
M. Wt: 232.28 g/mol
InChI Key: VPNCLKWEWRFDOA-KAMYIIQDSA-N
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Description

(E)-Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate is an organic compound that belongs to the class of hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate typically involves the condensation reaction between an aldehyde and a hydrazine derivative. One common method is the reaction of benzaldehyde with ethyl hydrazinecarboxylate in the presence of an acid catalyst. The reaction proceeds under mild conditions, often at room temperature, and yields the desired hydrazone product with high selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone to its corresponding hydrazine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazines. Substitution reactions can lead to a variety of substituted hydrazone derivatives.

Scientific Research Applications

(E)-Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activity. Additionally, the hydrazone moiety can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate: Unique due to its specific substitution pattern and hydrazone functionality.

    Benzylidenehydrazinecarboxylates: A broader class of compounds with varying substituents on the benzylidene and hydrazine moieties.

    Hydrazones: A diverse group of compounds with different aldehyde or ketone precursors.

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

ethyl N-[(Z)-benzylideneamino]-N-prop-2-enylcarbamate

InChI

InChI=1S/C13H16N2O2/c1-3-10-15(13(16)17-4-2)14-11-12-8-6-5-7-9-12/h3,5-9,11H,1,4,10H2,2H3/b14-11-

InChI Key

VPNCLKWEWRFDOA-KAMYIIQDSA-N

Isomeric SMILES

CCOC(=O)N(CC=C)/N=C\C1=CC=CC=C1

Canonical SMILES

CCOC(=O)N(CC=C)N=CC1=CC=CC=C1

Origin of Product

United States

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